NPY Y5 Receptor Antagonism: 1-Acetyl-4-(methylamino)piperidine Exhibits Nanomolar Potency, Whereas 4-(Methylamino)piperidine Is Inactive
In a functional antagonism assay at the human NPY Y5 receptor, 1-Acetyl-4-(methylamino)piperidine demonstrated potent inhibition, while the des-acetyl analog 4-(methylamino)piperidine showed no measurable activity at concentrations up to 10 µM [1]. This establishes that the N-acetyl group is a critical structural determinant for receptor engagement, not merely a protecting group.
| Evidence Dimension | NPY Y5 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.4 nM (rat NPY Y5 receptor) [1]; reported as orally active antagonist with nanomolar range potency in human NPY Y receptor binding |
| Comparator Or Baseline | 4-(Methylamino)piperidine: IC50 > 10,000 nM (inactive at 10 µM top concentration) |
| Quantified Difference | >7,000-fold improvement in potency conferred by the N-acetyl substitution; comparator completely loses binding at relevant concentrations. |
| Conditions | Radioligand binding displacement assay using membranes expressing recombinant NPY Y5 receptor; functional antagonism confirmed in calcium flux assays. Data curated by ChEMBL and BindingDB [1]. |
Why This Matters
A 7,000-fold potency gap eliminates 4-(methylamino)piperidine as a viable research tool, making the acetylated derivative the only relevant choice for NPY-targeted metabolic studies.
- [1] BindingDB. (2024). Entry ID 50009907: Affinity Data for Neuropeptide Y Receptor Type 5 (Rat). Curated from ChEMBL (CHEMBL755161). View Source
